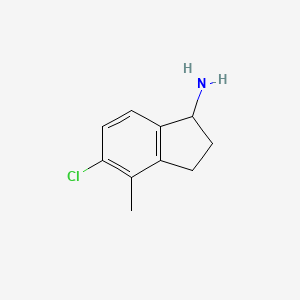
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine: is a chemical compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and an amine group at the 1st position of the indane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the hydrogenation of indene derivatives. One common method involves the reduction of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indane derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of indane derivatives on cellular processes. It has shown potential in modulating enzyme activities and receptor interactions .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . This modulation can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
- 5-chloro-2,3-dihydro-1H-inden-1-amine
- 4-methyl-2,3-dihydro-1H-inden-1-amine
- 5-chloro-4-methyl-1H-indene
Comparison: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a chlorine atom and a methyl group on the indane ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it different from other similar compounds . For example, the presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group can influence its steric and electronic properties .
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3 |
Clé InChI |
AKFIYSBOLCLDND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCC2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


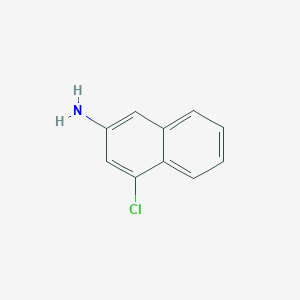
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
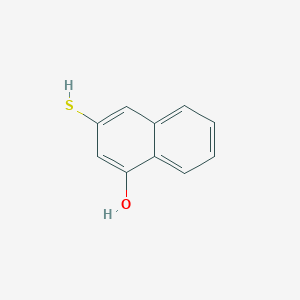


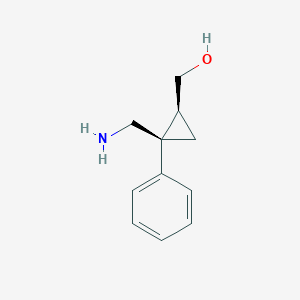
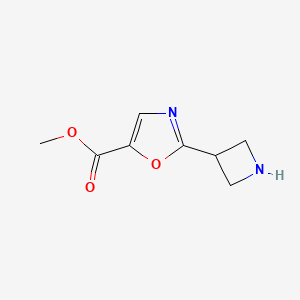
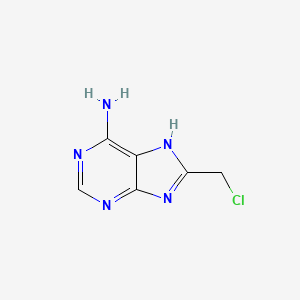
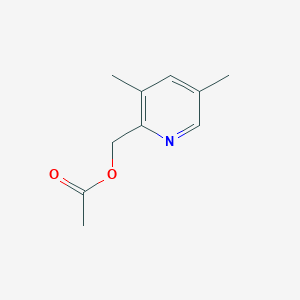



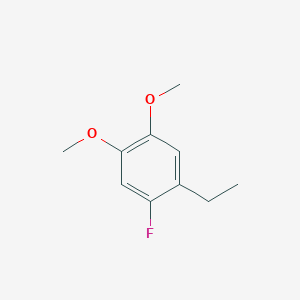
![5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11911346.png)
